OXA-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

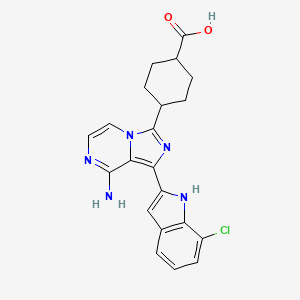

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAKZGNKOZXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Identification of the OXA-1 Gene in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying the OXA-1 β-lactamase gene, a significant contributor to antibiotic resistance in clinical isolates. The following sections detail the prevalence of the blaOXA-1 gene, associated antibiotic resistance patterns, and step-by-step experimental protocols for its detection.

Prevalence and Clinical Significance of OXA-1

The blaOXA-1 gene encodes for a class D β-lactamase, an enzyme that confers resistance to a range of β-lactam antibiotics. This gene is frequently found on mobile genetic elements such as plasmids and integrons, facilitating its spread among various Gram-negative bacteria. Notably, blaOXA-1 is often found in association with other resistance determinants, particularly the extended-spectrum β-lactamase (ESBL) gene blaCTX-M-15, complicating therapeutic strategies.[1][2]

Quantitative Data Summary

The prevalence of the blaOXA-1 gene varies among different bacterial species and geographical locations. The following tables summarize key quantitative data from various studies.

Table 1: Prevalence of blaOXA-1 in Klebsiella pneumoniae Clinical Isolates

| Study Population | Total Isolates | Piperacillin/Tazobactam Resistant Isolates | blaOXA-1 Positive Isolates | Prevalence in Piperacillin/Tazobactam Resistant Isolates | Reference |

| Septicemia patients | 151 | 59 | 12 | 20.3% | [1][3][4] |

| Urinary tract infections | 53 | Not specified | 38 | 71.7% | |

| Carbapenem-resistant isolates from various clinical samples | 17 | 17 | 13 | 76.5% |

Table 2: Antibiotic Resistance Profiles of blaOXA-1-Positive Klebsiella pneumoniae

| Antibiotic | Resistance Rate (%) | Reference |

| Piperacillin/Tazobactam | 100% | |

| Levofloxacin | 91.6% | |

| Amikacin | 75% | |

| Cefoxitin | 50% | |

| Ertapenem | 25% | |

| Imipenem | 16.6% | |

| Meropenem | 16.6% | |

| Tigecycline | 0% |

Table 3: Co-carriage of blaOXA-1 with other resistance genes in ESBL-producing Escherichia coli

| Gene Combination | Number of Isolates | Percentage of Total Isolates (n=293) | Reference |

| blaOXA-1 | 149 | 50.9% | |

| blaTEM-1 | 129 | 44.0% | |

| blaOXA-1 + blaCTX-M-15 | Not specified (strong association) |

Experimental Protocols for OXA-1 Detection

The identification of the blaOXA-1 gene in clinical isolates can be achieved through both phenotypic and genotypic methods. While phenotypic assays can suggest the presence of a β-lactamase, molecular methods are required for the specific identification of the blaOXA-1 gene.

Phenotypic Detection of β-Lactamase Activity

Phenotypic tests are crucial for initial screening of β-lactamase production. These methods are generally based on the principle of antibiotic synergy or inhibition.

Experimental Protocol: Combined Disk Test (CDT)

This method is used for the detection of ESBLs and can provide an initial indication of β-lactamase activity.

-

Prepare a bacterial suspension: Emulsify a few colonies of the test isolate in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate Mueller-Hinton agar: Swab the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.

-

Place antibiotic disks: Place a disk of a third-generation cephalosporin (e.g., ceftazidime, 30 µg) and a combination disk of the same cephalosporin with a β-lactamase inhibitor (e.g., ceftazidime/clavulanic acid, 30/10 µg) on the agar surface. Ensure the disks are at least 20-30 mm apart.

-

Incubate: Incubate the plate at 35-37°C for 18-24 hours.

-

Interpret results: An increase of ≥ 5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production.

Genotypic Detection of the blaOXA-1 Gene

Molecular methods, particularly the Polymerase Chain Reaction (PCR), are the gold standard for the specific identification of the blaOXA-1 gene.

Experimental Protocol: Conventional PCR for blaOXA-1

This protocol outlines the steps for the amplification of the blaOXA-1 gene from a bacterial DNA template.

-

DNA Extraction:

-

Culture the clinical isolate overnight on a suitable agar medium.

-

Suspend a loopful of bacterial colonies in 300 µL of molecular biology-grade water.

-

Boil the suspension for 10 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 1 minute.

-

Use 2 µL of the supernatant as the DNA template for the PCR reaction.

-

-

PCR Amplification:

-

Primer Sequences:

-

blaOXA-1 Forward: 5′- TTT TCT GTT GTT TGG GTT TT -3′

-

blaOXA-1 Reverse: 5′- TTT CTT GGC TTT TAT GCT TG -3′

-

-

PCR Reaction Mixture (25 µL):

-

20 mM Tris-HCl (pH 8.4)

-

50 mM KCl

-

1.5 mM MgCl₂

-

0.2 mM each dNTP

-

10 pmol of each primer

-

1.25 U of Taq DNA Polymerase

-

2 µL of DNA template

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 15 minutes

-

35 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 5 minutes

-

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

-

Load the PCR products into the wells of the gel.

-

Run the electrophoresis at an appropriate voltage until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. The expected product size for blaOXA-1 is approximately 427 bp or 813 bp depending on the specific primers used in different studies. A 100-bp DNA ladder should be used as a size marker.

-

Experimental Protocol: Real-Time PCR for OXA Gene Families

Real-time PCR offers a more rapid and quantitative approach for the detection of OXA genes.

-

DNA Extraction: Follow the same procedure as for conventional PCR.

-

Real-Time PCR Reaction:

-

Master Mix: Utilize a custom 2x qPCR master mix.

-

Oligo Mix: Use a 10x oligo mix containing primers and probes specific for the targeted OXA gene families.

-

Reaction Setup (25 µL):

-

12.5 µL of 2x qPCR master mix

-

2.5 µL of 10x oligo mix

-

9 µL of molecular grade water

-

1 µL of nucleic acid template

-

-

Thermal Cycling: Perform on a real-time PCR system with appropriate cycling conditions as recommended by the master mix and oligo manufacturer.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the identification of the blaOXA-1 gene.

Caption: Workflow for OXA-1 identification.

Caption: Conventional PCR workflow.

This technical guide provides a foundational understanding and practical protocols for the identification of the blaOXA-1 gene in clinical settings. Accurate and timely detection of this resistance determinant is crucial for effective patient management and infection control.

References

- 1. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the OXA-1 β-Lactamase: Structure, Active Site, and Catalytic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance represent a significant global health crisis. A primary mechanism of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is the production of β-lactamase enzymes. Among these, the class D β-lactamases, also known as oxacillinases (OXA), are of increasing clinical concern due to their ability to hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins and, in some variants, carbapenems. OXA-1, a plasmid-encoded enzyme, is one of the most prevalent class D β-lactamases, frequently found in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[1][2][3] This technical guide provides a comprehensive overview of the OXA-1 enzyme, focusing on its three-dimensional structure, the intricacies of its active site, and the molecular basis of its catalytic activity. A thorough understanding of these aspects is paramount for the development of novel and effective inhibitors to combat OXA-1-mediated antibiotic resistance.

OXA-1 Enzyme Structure

The OXA-1 β-lactamase is a monomeric enzyme with a molecular weight of approximately 28.2 kDa.[1][4] Its three-dimensional structure has been determined at high resolution by X-ray crystallography, revealing a compact α/β fold. A notable feature of the OXA-1 structure is an enlarged Ω-loop near the active site, which is a characteristic of its subclass of class D β-lactamases. Unlike some other OXA enzymes, OXA-1 exists as a monomer both in solution and in its crystalline state.

Table 1: Crystallographic Data for OXA-1 β-Lactamase

| Parameter | Value | Reference |

| PDB ID | 1M6K | |

| Resolution | 1.5 Å | |

| Space Group | P1 | |

| Unit Cell Dimensions | a=36.0 Å, b=51.6 Å, c=72.9 Å, α=70.2°, β=84.1°, γ=81.5° | |

| Total Structure Weight | 57.59 kDa | |

| Atom Count | 4,570 |

The OXA-1 Active Site: A Unique Catalytic Machinery

The active site of OXA-1 is located in a cleft on the enzyme surface and is characterized by a predominantly hydrophobic environment. This hydrophobicity is contributed by residues such as Trp102 and Val117. The catalytic machinery of OXA-1, and class D β-lactamases in general, is distinguished by the presence of a unique post-translationally modified lysine residue.

The key catalytic residues in the OXA-1 active site are:

-

Ser67: The nucleophilic serine residue that initiates the attack on the β-lactam ring of the substrate.

-

Lys70 (carboxylated): A conserved lysine residue that is post-translationally carboxylated. This carboxylated lysine (KCX70) plays a crucial role as a general base, activating the Ser67 for nucleophilic attack. The carboxylation is reversible and essential for efficient deacylation.

-

Ser120 and Trp160: These residues are involved in hydrogen bonding with one of the oxygen atoms of the carboxylate group of Lys70.

-

Lys212 and Thr213: These residues form interactions with the carboxylate group of β-lactam substrates, stabilizing them in the active site.

The catalytic mechanism of OXA-1 involves a two-step process of acylation and deacylation, similar to other serine β-lactamases.

References

- 1. Comparison of β-lactamases of classes A and D: 1.5-Å crystallographic structure of the class D OXA-1 oxacillinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. rcsb.org [rcsb.org]

The OXA-1 β-Lactamase: A Deep Dive into Substrate Specificity and Catalytic Action

For Immediate Release

This technical guide provides an in-depth analysis of the OXA-1 β-lactamase, a prevalent enzyme conferring antibiotic resistance, particularly in Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document details the enzyme's substrate preferences, explores its unique catalytic mechanism, and furnishes key experimental protocols for its study.

Introduction to OXA-1

The OXA-1 β-lactamase is a molecular class D, functional group 2d enzyme known for its potent hydrolytic activity against penicillins, particularly oxacillin, from which the "OXA" nomenclature derives.[1] While initially characterized as a narrow-spectrum enzyme, its widespread presence in pathogens like Escherichia coli and Pseudomonas aeruginosa makes it a significant clinical concern.[2] Understanding its substrate specificity and catalytic mechanism is paramount for the development of effective inhibitors to combat the growing threat of antibiotic resistance.

Substrate Specificity of OXA-1

OXA-1 exhibits a distinct preference for penicillin-type substrates. Its hydrolytic efficiency, a measure of catalytic activity, is significantly higher for penicillins like oxacillin, ampicillin, and cloxacillin compared to cephalosporins. The enzyme is only weakly inhibited by common β-lactamase inhibitors such as clavulanic acid and sulbactam.[1]

The kinetic parameters detailed below quantify the interaction between OXA-1 and various β-lactam antibiotics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating substrate affinity (a lower Km suggests higher affinity). The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is the most direct measure of an enzyme's substrate preference.

Quantitative Hydrolysis Data

The following table summarizes the steady-state kinetic parameters for the hydrolysis of various β-lactam substrates by the OXA-1 enzyme. All data is presented under specified conditions, noting the requirement of bicarbonate (NaHCO₃) for optimal activity, which is crucial for the stability of the active site's carboxylated lysine.[1]

| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) | Conditions | Source |

| Oxacillin | 31 | 577 | 18.61 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |

| Ampicillin | 31 | 357 | 11.52 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |

| Cloxacillin | 2 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |

| Amoxicillin | 53 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |

| Benzylpenicillin | 5 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |

| Cephaloridine | 80 | 16 | 0.20 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |

| Cephalothin | 40 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |

| Cefotaxime | 35 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |

| Cefepime | 215 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |

| Cefpirome | 110 | Not Reported | Not Reported | pH 7.0, 30°C | [UniProt P0A1I5] |

| Nitrocefin | 9 | 94 | 10.44 | 0.02 M NaHCO₃ | [UniProt P0A1I5] |

Catalytic Mechanism

Like other class D β-lactamases, OXA-1 utilizes a serine-based acylation-deacylation mechanism to hydrolyze the amide bond in the β-lactam ring. A unique and critical feature of this class is the post-translational carboxylation of a conserved lysine residue (Lys70 in OXA-1) in the active site. This modification is essential for catalysis.

The mechanism proceeds in two main stages:

-

Acylation: The carboxylated Lys70 acts as a general base, abstracting a proton from the active site Ser67. This activates the serine's hydroxyl group, turning it into a potent nucleophile. The activated Ser67 then attacks the carbonyl carbon of the β-lactam ring, forming a transient tetrahedral intermediate. This intermediate collapses, breaking the β-lactam C-N bond and forming a stable acyl-enzyme intermediate, with the antibiotic covalently bound to Ser67.

-

Deacylation: The carboxylated Lys70 then acts as a general base again, this time activating a water molecule. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently collapses to release the hydrolyzed, inactive antibiotic and regenerate the free, active enzyme.

The diagram below provides a visual representation of this catalytic cycle.

Key Experimental Protocols

Reproducible and standardized methods are essential for studying enzyme kinetics and function. The following sections provide detailed protocols for the expression, purification, and kinetic analysis of OXA-1, as well as for site-directed mutagenesis to probe the function of specific residues.

Recombinant OXA-1 Expression and Purification

This protocol describes a general method for obtaining purified OXA-1 enzyme from an E. coli expression system.

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3) strain) with an expression vector (e.g., pET-series) containing the blaOXA-1 gene. Plate on selective LB agar (e.g., with kanamycin) and incubate overnight at 37°C.

-

Culture Growth: Inoculate a single colony into 50 mL of selective LB broth and grow overnight at 37°C with shaking.

-

Large-Scale Expression: Dilute the overnight culture 1:100 into 1 L of fresh selective LB broth. Grow at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to grow the culture for 16-18 hours at a reduced temperature (e.g., 28°C) to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-H₂SO₄, pH 7.4). Disrupt the cells by sonication on ice.

-

Clarification: Remove cell debris by centrifugation at 12,000 x g for 30 minutes at 4°C. Filter the resulting supernatant through a 0.22 µm filter.

-

Chromatography:

-

Load the clarified lysate onto an anion-exchange column (e.g., Q Sepharose) pre-equilibrated with the lysis buffer. OXA-1 is expected to elute in the flow-through fraction.

-

Perform a buffer exchange on the purified fraction into a storage buffer (e.g., 100 mM sodium phosphate, pH 7.0) using a desalting column.

-

-

Purity Check and Storage: Assess protein purity using SDS-PAGE. The expected molecular mass of OXA-1 is approximately 26 kDa. Store the purified enzyme in aliquots at -80°C.

Kinetic Analysis using a Chromogenic Substrate (Nitrocefin)

The hydrolysis of the chromogenic cephalosporin nitrocefin can be monitored spectrophotometrically to determine kinetic parameters.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer (pH 7.0) supplemented with 20 mM NaHCO₃.

-

Nitrocefin Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.

-

Enzyme Solution: Dilute the purified OXA-1 stock to a working concentration (e.g., 10-50 nM) in cold assay buffer immediately before use.

-

-

Assay Procedure:

-

Pipette 180 µL of assay buffer into the wells of a 96-well UV-transparent microplate.

-

Add 10 µL of varying concentrations of nitrocefin (prepared by diluting the stock in assay buffer) to achieve a final concentration range that brackets the expected Km (e.g., 1 µM to 200 µM).

-

Initiate the reaction by adding 10 µL of the working enzyme solution to each well.

-

-

Data Acquisition: Immediately measure the increase in absorbance at 490 nm (due to hydrolyzed nitrocefin) in kinetic mode at a constant temperature (e.g., 30°C) for 5-10 minutes, taking readings every 15-30 seconds.

-

Data Analysis:

-

Determine the initial velocity (V₀) for each substrate concentration from the linear phase of the absorbance vs. time plot using the molar extinction coefficient of hydrolyzed nitrocefin.

-

Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

-

Calculate kcat by dividing Vmax by the final enzyme concentration in the well.

-

Site-Directed Mutagenesis

This protocol outlines a general workflow for introducing point mutations into the blaOXA-1 gene to study the role of specific amino acid residues.

-

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tₘ) ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type blaOXA-1 gene as a template, and the designed mutagenic primers.

-

A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template plasmid (1-10 ng), 1.25 µL of each primer (10 µM), 1 µL of dNTP mix, and 1 µL of high-fidelity polymerase, with water to a final volume of 50 µL.

-

Perform PCR with an initial denaturation at 95°C, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Template Digestion: Digest the parental, non-mutated DNA template by adding 1 µL of the DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1 hour. DpnI specifically targets methylated DNA, which is characteristic of plasmid DNA isolated from most E. coli strains.

-

Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate on selective media and incubate overnight.

-

Verification: Select several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

The following diagram illustrates the general workflow for characterizing OXA-1 and its variants.

Conclusion and Implications for Drug Development

OXA-1 remains a clinically important β-lactamase due to its prevalence and efficient hydrolysis of key penicillin antibiotics. Its catalytic mechanism, reliant on a unique carboxylated lysine, presents a potential target for novel inhibitor design. Unlike the active sites of class A and C enzymes, the hydrophobic nature of the OXA-1 active site may be exploited for the development of specific, non-β-lactam-based inhibitors. A thorough understanding of its substrate preferences and catalytic intricacies, facilitated by the robust experimental methods detailed herein, is critical for guiding the development of next-generation antibiotics and inhibitors capable of overcoming OXA-1-mediated resistance.

References

The Role of OXA-1 in Penicillin and Cephalosporin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance represent a significant threat to global public health. Among the most prevalent mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate these drugs by hydrolyzing their characteristic four-membered ring. The OXA-1 β-lactamase, a member of the Ambler class D oxacillinases, is a narrow-spectrum enzyme that plays a crucial role in conferring resistance to penicillins and early-generation cephalosporins.[1][2] While not typically effective against extended-spectrum cephalosporins or carbapenems on its own, its high prevalence in clinically important Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, often in conjunction with other resistance determinants like extended-spectrum β-lactamases (ESBLs), makes it a significant contributor to treatment failure.[3][4][5] This guide provides a comprehensive technical overview of the role of OXA-1 in antibiotic resistance, including its biochemical properties, impact on antibiotic susceptibility, and the experimental methodologies used for its characterization.

Biochemical Mechanism of OXA-1-Mediated Resistance

OXA-1, like other class D β-lactamases, employs a serine-based hydrolysis mechanism to inactivate β-lactam antibiotics. A key feature of this class of enzymes is the post-translational carboxylation of a conserved lysine residue in the active site (K70 in OXA-1). This carboxylated lysine acts as a general base, deprotonating the active site serine (S67), which then launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This forms a transient acyl-enzyme intermediate. A water molecule, activated by the carboxylated lysine, then hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the enzyme for subsequent catalytic cycles.

Below is a graphical representation of the catalytic mechanism of OXA-1.

References

- 1. scilit.com [scilit.com]

- 2. Acquired Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. OXA-1 β-lactamase and non-susceptibility to penicillin/β-lactamase inhibitor combinations among ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genetic Architecture of blaOXA-1: A Technical Guide to Its Mobilization and Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of antibiotic resistance represent a critical threat to public health. Among the myriad of resistance determinants, the β-lactamase gene blaOXA-1 holds a significant position, conferring resistance to a broad spectrum of β-lactam antibiotics. This technical guide provides an in-depth exploration of the genetic context of blaOXA-1, focusing on its association with mobile genetic elements that facilitate its spread among clinically relevant bacteria. Understanding the genetic environment of blaOXA-1 is paramount for the development of effective surveillance strategies and novel therapeutic interventions.

The Mobile Genetic Platforms of blaOXA-1

The mobility of blaOXA-1 is primarily attributed to its association with two key genetic platforms: Class 1 integrons and IS26-flanked transposons. These elements provide the machinery for the gene's capture, expression, and transfer between different DNA molecules, such as plasmids and the bacterial chromosome.

Class 1 Integrons: The Primary Hub for blaOXA-1

Class 1 integrons are genetic elements renowned for their ability to capture and express gene cassettes, particularly those encoding antibiotic resistance. The blaOXA-1 gene is frequently found as a gene cassette within the variable region of Class 1 integrons.[1][2]

A typical Class 1 integron harboring blaOXA-1 possesses a conserved 5' segment (5'-CS) containing the integrase gene (intI1), which mediates the integration and excision of gene cassettes, and a promoter region that drives the expression of the captured genes. The 3' conserved segment (3'-CS) often contains the qacEΔ1 gene, conferring resistance to quaternary ammonium compounds, and the sul1 gene, providing resistance to sulfonamides.

The variable region of these integrons is highly dynamic, often carrying multiple gene cassettes in addition to blaOXA-1. Common co-travelers include genes conferring resistance to aminoglycosides (e.g., aadA family) and other β-lactams.

dot

Caption: Structure of a Class 1 integron carrying blaOXA-1.

IS26-Mediated Composite Transposons: Facilitating Broader Dissemination

The insertion sequence IS26 plays a crucial role in the mobilization of blaOXA-1 through the formation of composite transposons. These mobile elements are characterized by two copies of IS26 flanking a segment of DNA that includes blaOXA-1 and often other resistance genes, such as blaCTX-M-15.[3][4] This entire unit can move between plasmids or from a plasmid to the chromosome, a process that can lead to the amplification of the resistance genes.[3]

dot

Caption: IS26 composite transposon carrying blaOXA-1.

Quantitative Data on blaOXA-1 Prevalence and Resistance

The prevalence of blaOXA-1 varies among different bacterial species and geographical locations. Below are tables summarizing key quantitative findings from various studies.

Table 1: Prevalence of blaOXA-1 in Clinical Isolates

| Bacterial Species | Prevalence of blaOXA-1 | Geographic Region | Reference |

| Escherichia coli | 45% | Rasht, Iran | |

| Klebsiella pneumoniae | 66.7% | Baghdad, Iraq | |

| Escherichia coli (from seals) | 41% (16/39) | Europe | |

| Klebsiella pneumoniae | 51.5% (globally) | Global |

Table 2: Co-resistance Profile of blaOXA-1-positive Isolates

| Antibiotic | Resistance Rate in blaOXA-1 positive K. pneumoniae |

| Ampicillin | 100% |

| Ceftriaxone | 92.7% |

| Cefepime | 80.5% |

| Amoxicillin | 80.5% |

| Imipenem | 46.3% |

| Ertapenem | 41.5% |

Data adapted from a study on K. pneumoniae clinical isolates.

Table 3: Minimum Inhibitory Concentrations (MICs) for E. coli with and without blaOXA-1

| Antibiotic | MIC for E. coli without blaOXA-1 (µg/mL) | MIC for E. coli with blaOXA-1 (µg/mL) |

| Cefuroxime | ≤8 | >256 |

| Ceftazidime | ≤4 | >256 |

| Aztreonam | ≤1 | >256 |

| Temocillin | ≤8 | >256 |

Data adapted from a study on an E. coli strain with a characterized ESBL phenotype conferred by a novel beta-lactamase, illustrating the significant increase in MICs associated with the presence of an ESBL gene like blaOXA-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the genetic context of blaOXA-1.

Molecular Detection and Characterization

This protocol is used to amplify the region containing the gene cassettes within a Class 1 integron.

Primers:

-

5'-CS: 5'-GGCATCCAAGCAGCAAG-3'

-

3'-CS: 5'-AAGCAGACTTGACCTGA-3'

PCR Reaction Mixture (50 µL):

| Component | Volume/Concentration |

| 10x PCR Buffer | 5 µL |

| 2.5 mM dNTPs | 4 µL |

| 10 µM 5'-CS Primer | 2.5 µL |

| 10 µM 3'-CS Primer | 2.5 µL |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL |

| Template DNA (50-100 ng) | 2 µL |

| Nuclease-free water | to 50 µL |

PCR Cycling Conditions:

-

Initial Denaturation: 94°C for 5 minutes

-

35 Cycles:

-

94°C for 1 minute

-

55°C for 1 minute

-

72°C for 2 minutes

-

-

Final Extension: 72°C for 10 minutes

The resulting PCR products can be visualized by agarose gel electrophoresis and sequenced to identify the gene cassettes present.

This method identifies the incompatibility group of the plasmid carrying blaOXA-1.

Procedure:

A PCR-based replicon typing (PBRT) scheme using multiplex PCR is commonly employed. This involves using multiple primer pairs in a single reaction to amplify specific replicon sequences. The size of the resulting amplicons indicates the replicon type present.

A detailed protocol with specific primer sets for various replicon types can be found in Carattoli et al. (2005).

Horizontal Gene Transfer Analysis

This protocol determines if the plasmid carrying blaOXA-1 is conjugative.

Materials:

-

Donor strain: Clinical isolate carrying a blaOXA-1-harboring plasmid (resistant to a specific antibiotic, e.g., ampicillin).

-

Recipient strain: A well-characterized laboratory strain, such as E. coli J53, which is resistant to a different antibiotic (e.g., sodium azide) but susceptible to the antibiotic conferred by the donor's plasmid.

-

Luria-Bertani (LB) agar and broth.

-

Selective agar plates containing:

-

Antibiotic for donor selection (e.g., ampicillin)

-

Antibiotic for recipient selection (e.g., sodium azide)

-

Both antibiotics for transconjugant selection.

-

Procedure:

-

Grow overnight cultures of donor and recipient strains separately in LB broth. The donor culture should be supplemented with the appropriate antibiotic to ensure plasmid maintenance.

-

Mix 0.5 mL of the donor culture and 0.5 mL of the recipient culture in a microcentrifuge tube.

-

Incubate the mixture at 37°C for 4-6 hours to allow for conjugation.

-

Plate serial dilutions of the mating mixture onto the selective agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies on each plate to calculate the conjugation frequency (transconjugants per donor cell).

dot

Caption: Workflow of a bacterial conjugation experiment.

Whole Genome Sequencing and Bioinformatics Analysis

This workflow outlines the steps to analyze whole-genome sequencing (WGS) data to identify and characterize the genetic environment of blaOXA-1.

dot

Caption: Bioinformatics workflow for WGS data analysis.

Steps:

-

Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

-

Genome Assembly: High-quality reads are assembled into contigs to reconstruct the bacterial genome and plasmids.

-

Genome Annotation: Genes and other genetic features within the assembled genome are identified and functionally annotated.

-

Antibiotic Resistance Gene (ARG) Detection: The annotated genome is screened against databases of known ARGs to identify blaOXA-1 and other resistance determinants.

-

Mobile Genetic Element (MGE) Analysis: The genomic regions surrounding blaOXA-1 are analyzed to identify insertion sequences, transposons, and integrons.

-

Visualization: The genetic context of blaOXA-1 is visualized to understand its association with MGEs and other genes.

Conclusion

The genetic context of blaOXA-1 is a dynamic landscape shaped by the activity of mobile genetic elements, primarily Class 1 integrons and IS26-mediated transposons. These platforms not only facilitate the dissemination of blaOXA-1 but also contribute to the accumulation of multidrug resistance by co-localizing multiple resistance genes. A thorough understanding of these genetic structures and the mechanisms of their mobilization is essential for the development of strategies to combat the spread of antibiotic resistance. The experimental and bioinformatic approaches detailed in this guide provide a framework for the continued surveillance and characterization of the evolving genetic context of blaOXA-1 and other critical resistance determinants.

References

- 1. Frontiers | Characterization of Beta-Lactamases in Bloodstream-Infection Escherichia coli: Dissemination of blaADC–162 and blaCMY–2 Among Bacteria via an IncF Plasmid [frontiersin.org]

- 2. Detection of blaOXA-1, blaTEM-1, and Virulence Factors in E. coli Isolated From Seals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening Foodstuffs for Class 1 Integrons and Gene Cassettes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioinformatics approaches to the study of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

OXA-1 β-Lactamase: A Technical Guide to Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression and regulation of OXA-1, a clinically significant Class D β-lactamase. OXA-1 confers resistance to a range of β-lactam antibiotics and poses a considerable challenge in the treatment of bacterial infections. Understanding its expression and regulatory mechanisms is crucial for the development of effective countermeasures.

Introduction to OXA-1 β-Lactamase

OXA-1 is a serine-based β-lactamase that effectively hydrolyzes penicillins and, to a lesser extent, narrow-spectrum cephalosporins.[1][2][3] It is frequently found in Gram-negative bacteria, including prominent pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][4] The gene encoding OXA-1, blaOXA-1, is typically located on mobile genetic elements such as plasmids and integrons, facilitating its horizontal transfer and dissemination among bacterial populations. This mobility, coupled with its enzymatic activity, makes OXA-1 a significant contributor to antimicrobial resistance.

Mechanisms of blaOXA-1 Expression and Regulation

The expression of blaOXA-1 is primarily regulated at the transcriptional level, often dictated by its genetic context. A key factor in its overexpression is the presence of strong promoter sequences provided by mobile genetic elements, particularly insertion sequences (IS).

Role of Insertion Sequences in Upregulating Expression

Insertion sequences are mobile DNA elements that can integrate into various locations in the bacterial genome and on plasmids. When an IS element inserts upstream of the blaOXA-1 gene, it can provide a powerful promoter that drives high-level transcription of the gene. One of the most well-documented examples is the association of ISAba1 with OXA-type carbapenemase genes in Acinetobacter baumannii, leading to their overexpression and consequently, carbapenem resistance. A similar mechanism is responsible for the enhanced expression of blaOXA-1. The insertion of an IS element essentially hijacks the transcriptional control of the gene, leading to constitutive high-level production of the OXA-1 enzyme.

Genetic Environment of blaOXA-1

The blaOXA-1 gene is frequently found as part of a gene cassette within class 1 integrons. These integrons are genetic platforms that can capture and express gene cassettes, often conferring antibiotic resistance. A common arrangement involves blaOXA-1 being located downstream of other resistance genes, such as those conferring resistance to aminoglycosides (e.g., aadA) and chloramphenicol (e.g., catB3), and upstream of sulfonamide resistance genes (sul1). This co-localization of multiple resistance genes on a single mobile element contributes to the development of multidrug-resistant phenotypes. The entire integron is often carried on a transposon, such as a Tn21-like transposon, which can then move between plasmids and the bacterial chromosome, further promoting the spread of resistance.

Quantitative Data on OXA-1 Activity

The hydrolytic activity of OXA-1 against various β-lactam substrates has been characterized through kinetic studies. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of enzyme-substrate affinity and turnover rate, respectively.

| Substrate | Km (µM) | kcat (s-1) | Reference |

| Oxacillin | 31 | 577 | |

| Ampicillin | 31 | 357 | |

| Cephaloridine | 80 | 16 | |

| Nitrocefin | 9 | 94 | |

| Cloxacillin | 2 | - | |

| Amoxicillin | 53 | - | |

| Benzylpenicillin | 5 | - | |

| Cefepime | 215 | - | |

| Cefpirome | 110 | - | |

| Cephalothin | 40 | - | |

| Cefotaxime | 35 | - |

Note: "-" indicates data not specified in the cited source.

The presence of OXA-1 is also associated with elevated Minimum Inhibitory Concentrations (MICs) for penicillin/β-lactamase inhibitor combinations.

| Organism | Antibiotic Combination | Modal MIC without blaOXA-1 (mg/L) | Modal MIC with blaOXA-1 (mg/L) | Reference |

| E. coli | Piperacillin/Tazobactam | 2 | 8 or 16 | |

| E. coli | Amoxicillin/Clavulanate | 4 or 8 | 16 |

Experimental Protocols

The study of OXA-1 expression and regulation involves a variety of molecular and microbiological techniques. Below are detailed methodologies for key experiments.

Detection of blaOXA-1 by Polymerase Chain Reaction (PCR)

Objective: To determine the presence of the blaOXA-1 gene in bacterial isolates.

Protocol:

-

DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform method.

-

Primer Design: Utilize primers specific to the blaOXA-1 gene.

-

Forward Primer: (Sequence)

-

Reverse Primer: (Sequence) (Note: Specific primer sequences can be designed based on the conserved regions of the blaOXA-1 gene sequence available in public databases like GenBank.)

-

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primers.

-

Add the extracted DNA template to the master mix.

-

Perform PCR using the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (optimize based on primer melting temperatures).

-

Extension: 72°C for 1 minute (adjust based on the expected amplicon size).

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Gel Electrophoresis:

-

Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Include a DNA ladder to determine the size of the amplicons.

-

Visualize the DNA bands under UV light. A band of the expected size indicates the presence of the blaOXA-1 gene.

-

Cloning and Expression of OXA-1

Objective: To produce recombinant OXA-1 protein for functional and structural studies.

Protocol:

-

Gene Amplification: Amplify the full-length blaOXA-1 open reading frame from a positive control strain using PCR with primers containing appropriate restriction sites.

-

Vector and Insert Preparation:

-

Digest both the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Purify the digested insert and vector using a gel extraction kit.

-

-

Ligation: Ligate the digested blaOXA-1 insert into the prepared expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α). Plate on selective agar (e.g., LB agar with the appropriate antibiotic) and incubate overnight.

-

Screening and Sequencing: Screen colonies for the correct insert by colony PCR or restriction digestion of plasmid DNA. Confirm the sequence of the insert by Sanger sequencing.

-

Protein Expression:

-

Transform the confirmed plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable broth (e.g., LB or Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

If the protein is tagged (e.g., with a His-tag), purify the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

-

Determination of Minimum Inhibitory Concentrations (MICs)

Objective: To quantify the level of resistance to β-lactam antibiotics conferred by OXA-1.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture of the test isolate.

-

Antibiotic Dilution Series: Prepare a two-fold serial dilution of the desired β-lactam antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The expression and regulation of OXA-1 are multifaceted, with a strong link to mobile genetic elements that not only facilitate its dissemination but also drive its overexpression. This technical guide provides a foundational understanding of these mechanisms, along with practical experimental approaches for their investigation. For researchers and drug development professionals, a thorough comprehension of OXA-1 biology is paramount for the design of novel inhibitors and strategies to combat the growing threat of antimicrobial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance | PLOS One [journals.plos.org]

- 3. uniprot.org [uniprot.org]

- 4. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Resistance: A Technical Guide to the Molecular Classification of OXA-1 β-Lactamase

For Researchers, Scientists, and Drug Development Professionals

The emergence and dissemination of antibiotic resistance pose a significant threat to global health. Among the key players in this challenge are β-lactamase enzymes, which inactivate some of the most widely used antibiotics. The OXA-1 β-lactamase, a member of the Ambler class D family, is a prevalent enzyme that primarily confers resistance to penicillins.[1][2] However, its clinical significance is amplified by its ability to evolve, giving rise to variants with expanded substrate specificities that can degrade extended-spectrum cephalosporins and even carbapenems.[3][4] Understanding the molecular intricacies that govern the classification and evolution of OXA-1 is paramount for the development of novel diagnostic tools and effective therapeutic strategies.

This technical guide provides an in-depth exploration of the molecular classification of OXA-1 β-lactamase, presenting key quantitative data, detailed experimental protocols, and visual representations of critical biological and experimental processes.

Molecular Classification and Phylogenetic Relationship

OXA-1 is classified as a molecular Ambler Class D and Bush-Jacoby functional group 2d β-lactamase.[2] This classification is based on its amino acid sequence homology and its functional characteristics, notably its ability to hydrolyze oxacillin. While over 250 class D β-lactamases have been identified, they exhibit significant diversity in their substrate profiles.

Phylogenetic analysis of OXA-type β-lactamases reveals a complex evolutionary history, with evidence suggesting that the mobilization of these resistance genes from chromosomes to plasmids occurred millions of years ago. This underscores the long-standing presence and adaptive potential of these enzymes.

Quantitative Analysis of OXA-1 and its Variants

The evolution of OXA-1 into extended-spectrum β-lactamase (ESBL) and carbapenem-hydrolyzing variants is a critical aspect of its clinical impact. These changes in substrate profile are often linked to specific amino acid substitutions. The following tables summarize key quantitative data for wild-type OXA-1 and some of its important variants.

Table 1: Kinetic Parameters of Wild-Type OXA-1 β-Lactamase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Oxacillin | 31 | 577 | 18.6 | |

| Ampicillin | 31 | 357 | 11.5 | |

| Cloxacillin | 2 | - | - | |

| Benzylpenicillin | 5 | - | - | |

| Cephaloridine | 80 | 16 | 0.2 | |

| Nitrocefin | 9 | 94 | 10.4 | |

| Cefepime | 215 | - | - | |

| Cefpirome | 110 | - | - | |

| Cephalothin | 40 | - | - | |

| Cefotaxime | 35 | - | - |

Note: '-' indicates data not available in the cited sources.

Table 2: Minimum Inhibitory Concentrations (MICs) for E. coli Expressing OXA-1

| Antibiotic | MIC (µg/mL) |

| Ampicillin | >256 |

| Oxacillin | 1024 |

| Cephalothin | 64 |

| Cefotaxime | 0.5 |

| Ceftazidime | 1 |

| Imipenem | 0.25 |

Note: MIC values can vary depending on the host strain and expression levels.

Table 3: Known Amino Acid Substitutions in OXA-1 Variants and their Impact

| Variant | Amino Acid Substitution(s) | Altered Substrate Profile | Reference |

| OXA-31 | Differs by two amino acids from OXA-1 | Increased hydrolysis of cefepime and cefpirome | |

| OXA-15, OXA-18, OXA-19 | Point mutations from OXA-1 | Enhanced hydrolysis of imipenem, aztreonam, cefotaxime, ceftriaxone |

Experimental Protocols

Accurate molecular classification and characterization of OXA-1 and its variants rely on robust and standardized experimental procedures. This section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of an antibiotic that inhibits the visible growth of a bacterial strain expressing a β-lactamase.

Materials:

-

96-well microtiter plates

-

Bacterial culture grown to logarithmic phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solutions

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Prepare Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of each antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should typically span from 0.06 to 128 µg/mL.

-

Prepare Bacterial Inoculum: a. Grow the bacterial strain expressing the OXA-1 variant overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: a. Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: a. Incubate the plates at 37°C for 16-20 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

β-Lactamase Kinetic Analysis using Nitrocefin

This protocol describes the determination of key kinetic parameters (Km and kcat) of a purified β-lactamase using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Spectrophotometer capable of kinetic measurements at 486 nm

-

Cuvettes or microplate reader

Procedure:

-

Prepare Nitrocefin Working Solution: a. Dilute the nitrocefin stock solution in phosphate buffer to a working concentration (e.g., 100 µM). The solution should be yellow.

-

Enzyme Preparation: a. Dilute the purified β-lactamase in phosphate buffer to a concentration that results in a linear rate of hydrolysis over a few minutes.

-

Kinetic Measurement: a. Set the spectrophotometer to measure absorbance at 486 nm in kinetic mode. b. In a cuvette, mix the phosphate buffer and varying concentrations of the nitrocefin working solution. c. Initiate the reaction by adding a small volume of the diluted enzyme solution and mix quickly. d. Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: a. Convert the rate of change in absorbance to the rate of nitrocefin hydrolysis using the molar extinction coefficient of hydrolyzed nitrocefin. b. Plot the initial reaction rates against the corresponding nitrocefin concentrations. c. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. d. Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

Hydrolytic Mechanism of OXA-1

Class D β-lactamases, including OXA-1, utilize a serine-based mechanism for the hydrolysis of the β-lactam ring. A key feature of this class is the post-translational carboxylation of a conserved lysine residue (Lys70 in OXA-1), which acts as a general base to activate the catalytic serine (Ser67).

The hydrolysis proceeds through two main steps:

-

Acylation: The activated Ser67 performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a tetrahedral intermediate. This intermediate then collapses to form a covalent acyl-enzyme intermediate, with the concomitant opening of the β-lactam ring.

-

Deacylation: A water molecule, activated by the carboxylated Lys70, attacks the acyl-enzyme intermediate, leading to the hydrolysis of the ester bond and the release of the inactivated antibiotic and the regenerated enzyme.

Conclusion

The molecular classification of OXA-1 β-lactamase is a dynamic field, with new variants continually emerging. A thorough understanding of the relationships between amino acid sequence, three-dimensional structure, and substrate profile is essential for predicting the evolution of resistance and for designing novel inhibitors that can overcome the hydrolytic activity of these enzymes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to combat the threat of antibiotic resistance mediated by OXA-1 and its derivatives. Continuous surveillance and detailed molecular characterization of emerging OXA-1 variants will be crucial in the ongoing battle against bacterial infections.

References

- 1. OXA β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

The Subtle Saboteur: Unraveling the Contribution of OXA-1 to Extended-Spectrum Beta-Lactamase (ESBL) Phenotypes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge of antimicrobial resistance is significantly driven by the production of β-lactamase enzymes. While Extended-Spectrum β-Lactamases (ESBLs) of the TEM, SHV, and CTX-M families are widely recognized for conferring resistance to third-generation cephalosporins, the contribution of other β-lactamases to this phenotype is often nuanced and clinically significant. This technical guide delves into the role of OXA-1, a narrow-spectrum class D β-lactamase, in contributing to and augmenting the ESBL phenotype in Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae. Although not a classical ESBL itself, the co-production of OXA-1 with true ESBLs, particularly CTX-M-15, is increasingly associated with elevated resistance levels to β-lactam/β-lactamase inhibitor combinations, posing a significant therapeutic challenge. This document provides a comprehensive overview of the enzymatic activity of OXA-1, its prevalence, genetic context, and the experimental methodologies used to characterize its impact on antibiotic resistance.

Enzymatic Activity and Substrate Profile of OXA-1

OXA-1 is a class D β-lactamase, also known as an oxacillinase, characterized by its efficient hydrolysis of penicillins such as ampicillin and oxacillin.[1] Its activity against extended-spectrum cephalosporins is generally considered weak.[2][3] However, even low-level hydrolysis can contribute to resistance, especially when the enzyme is highly expressed or when outer membrane permeability is reduced.[4][5] Furthermore, some studies have indicated that OXA-1 can hydrolyze cefepime and cefpirome, potentially leading to a "false-positive" ESBL phenotype in laboratory tests.

Kinetic Parameters of OXA-1

The hydrolytic efficiency of an enzyme against a substrate is best described by its kinetic parameters, Michaelis-Menten constant (Km) and catalytic turnover rate (kcat). While comprehensive kinetic data for OXA-1 against a wide array of extended-spectrum cephalosporins is not extensively consolidated in the literature, available data for some β-lactams are presented below.

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference |

| Penicillins | ||||

| Benzylpenicillin | 5 | - | - | |

| Ampicillin | 31 | 357 | 11.5 | |

| Amoxicillin | 53 | - | - | |

| Oxacillin | 31 | 577 | 18.6 | |

| Cloxacillin | 2 | - | - | |

| Cephalosporins | ||||

| Cephaloridine | 80 | 16 | 0.2 | |

| Cephalothin | 40 | - | - | |

| Cefotaxime | 35 | - | - | |

| Cefepime | 215 | - | - | |

| Cefpirome | 110 | - | - | |

| Other | ||||

| Nitrocefin | 9 | 94 | 10.4 |

Note: Data for kcat against all substrates were not consistently available in the reviewed literature.

Clinical Impact: Co-expression of OXA-1 with ESBLs

A critical aspect of OXA-1's contribution to the ESBL phenotype is its frequent co-occurrence with other β-lactamase genes, most notably blaCTX-M-15. This co-carriage is strongly associated with elevated Minimum Inhibitory Concentrations (MICs) for penicillin/β-lactamase inhibitor combinations, such as piperacillin/tazobactam and amoxicillin/clavulanate. The OXA-1 enzyme, being poorly inhibited by clavulanic acid and tazobactam, can effectively protect the co-produced ESBL from these inhibitors, leading to treatment failure.

Prevalence of blaOXA-1 in ESBL-Producing Isolates

The prevalence of blaOXA-1 varies geographically but is significantly high in ESBL-producing E. coli, particularly in the globally disseminated ST131 clone that also frequently carries blaCTX-M-15.

| Bacterial Species | ESBL Type | Prevalence of blaOXA-1 | Geographic Region/Study | Reference |

| Escherichia coli | ESBL-producing | 50.9% (149/293) | United Kingdom | |

| Escherichia coli | ESBL-producing | 42.6% (286/671) | Canada (CANWARD, 2007-18) | |

| Escherichia coli | CTX-M-15 positive | 66.3% (277/418) | Canada (CANWARD, 2007-18) | |

| Klebsiella pneumoniae | Piperacillin/tazobactam resistant | 20.3% (12/59) | - | |

| Escherichia coli | ESBL-producing | 20.9% (73/349) | USA (Multi-center) |

Impact of OXA-1 on Piperacillin/Tazobactam MICs in ESBL-Producing E. coli

The presence of blaOXA-1 has a demonstrable effect on the susceptibility of ESBL-producing isolates to piperacillin/tazobactam.

| blaOXA-1 Status | Modal MIC (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Percentage Susceptible at ≤8 mg/L | Reference |

| CANWARD Study (2007-18) | |||||

| Present | 8 | 8 | 32 | 68.5% | |

| Absent | 2 | 2 | 8 | 93.8% | |

| UK Study | |||||

| Present | 8 or 16 | - | - | - | |

| Absent | 2 | - | - | - | |

| US Multi-center Study | |||||

| Present | - | - | - | 83.9% | |

| Absent | - | - | - | 95.6% |

Genetic Context of blaOXA-1

The gene encoding OXA-1, blaOXA-1, is typically located on mobile genetic elements such as plasmids and integrons, facilitating its horizontal transfer among bacteria. It is frequently found within the variable region of class 1 integrons, often alongside other antibiotic resistance genes, such as those conferring resistance to aminoglycosides (e.g., aac(6')-Ib) and other β-lactams. The close genetic linkage of blaOXA-1 with blaCTX-M-15 on the same plasmids is a key factor in their frequent co-occurrence.

Caption: Genetic environment of blaOXA-1 within a class 1 integron.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Antimicrobial stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Spectrophotometer/plate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a 2-fold serial dilution of the test antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. b. The concentration range should bracket the expected MIC of the organism.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 106 CFU/mL.

-

Inoculation: a. Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 105 CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader.

Molecular Detection of blaOXA-1 by Conventional PCR

This protocol outlines the amplification of the blaOXA-1 gene from bacterial DNA.

Materials:

-

Bacterial DNA template

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

-

Forward and reverse primers for blaOXA-1

-

Nuclease-free water

-

Thermocycler

-

Agarose gel electrophoresis equipment

Primer Sequences:

-

Forward Primer: 5'- TTT TCT GTT GTT TGG GTT TT -3'

-

Reverse Primer: 5'- TTT CTT GGC TTT TAT GCT TG -3'

Procedure:

-

Reaction Setup: a. In a PCR tube, prepare a 25 µL reaction mixture containing:

- PCR Master Mix (as per manufacturer's instructions)

- Forward Primer (final concentration 0.4 µM)

- Reverse Primer (final concentration 0.4 µM)

- Template DNA (1-5 µL)

- Nuclease-free water to a final volume of 25 µL

-

PCR Amplification: a. Perform PCR using the following thermocycling conditions:

- Initial Denaturation: 95°C for 2 minutes

- 30 Cycles of:

- Denaturation: 94°C for 45 seconds

- Annealing: 55°C for 30 seconds

- Extension: 72°C for 1 minute

- Final Extension: 72°C for 5-10 minutes

-

Detection of Amplicons: a. Analyze the PCR product by agarose gel electrophoresis (e.g., 1.5% agarose gel). b. Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). c. The expected amplicon size for blaOXA-1 with these primers is approximately 427 bp.

Spectrophotometric β-Lactamase Hydrolysis Assay

This assay measures the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by a β-lactamase extract.

Materials:

-

Purified β-lactamase or crude cell lysate

-

Nitrocefin stock solution

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

UV/Vis spectrophotometer or microplate reader

Procedure:

-

Enzyme and Substrate Preparation: a. Prepare a solution of the β-lactamase extract in the assay buffer. b. Prepare a working solution of nitrocefin in the assay buffer.

-

Assay Execution: a. In a cuvette or microplate well, add the assay buffer and the nitrocefin solution. b. Initiate the reaction by adding the β-lactamase solution. c. Immediately monitor the change in absorbance at 486 nm (for nitrocefin hydrolysis) over time.

-

Data Analysis: a. Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for hydrolyzed nitrocefin = 20,500 M-1cm-1). b. To determine Km and kcat, repeat the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.

Caption: Experimental workflow to determine OXA-1's contribution.

Conclusion

While OXA-1 is not classified as a true ESBL, its role as a significant contributor to the ESBL phenotype, particularly in the context of multi-drug resistant pathogens, is undeniable. Its ability to hydrolyze penicillins and, to a lesser extent, some cephalosporins, combined with its insensitivity to common β-lactamase inhibitors, makes its co-production with ESBLs like CTX-M-15 a formidable challenge for antimicrobial therapy. The frequent location of blaOXA-1 on mobile genetic elements, often alongside other resistance determinants, ensures its persistence and dissemination. For researchers and drug development professionals, understanding the prevalence, genetic context, and enzymatic properties of OXA-1 is crucial for the accurate interpretation of antimicrobial susceptibility data, the design of effective treatment strategies, and the development of novel β-lactamase inhibitors that can overcome this subtle yet potent resistance mechanism. Routine molecular screening for blaOXA-1 in ESBL-producing isolates may be warranted to guide therapeutic decisions, particularly when considering the use of β-lactam/β-lactamase inhibitor combinations.

References

- 1. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of OXA-1 β-Lactamase Gene of Klebsiella pneumoniae from Blood Stream Infections (BSI) by Conventional PCR and In-Silico Analysis to Understand the Mechanism of OXA Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Conventional and Real-Time PCR Targeting blaOXA Genes as Reliable Methods for a Rapid Detection of Carbapenem-Resistant Acinetobacter baumannii Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OXA-1 Protein Expression and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oxidase Assembly 1 (OXA-1) protein is a highly conserved integral inner mitochondrial membrane protein, essential for the biogenesis of respiratory chain complexes.[1][2] It functions as a protein insertase, mediating the insertion of both mitochondrially and nuclear-encoded proteins into the inner mitochondrial membrane from the mitochondrial matrix.[2][3][4] OXA-1 is a key component of the mitochondrial protein export machinery and plays a crucial role in the co-translational insertion of nascent polypeptide chains. Its interaction with mitochondrial ribosomes facilitates the efficient integration of newly synthesized proteins into the membrane.

These application notes provide detailed protocols for the expression and purification of OXA-1 protein, offering methods for both recombinant expression in Escherichia coli and purification from Saccharomyces cerevisiae mitochondria.

Data Presentation

Quantitative data on protein yield and purity are critical for optimizing and comparing different expression and purification strategies. Below are template tables to be populated with experimental data.

Table 1: Expression of Recombinant OXA-1 in E. coli

| Parameter | Expression System 1 (e.g., BL21(DE3)) | Expression System 2 (e.g., C41(DE3)) | Notes |

| Vector | pET-based with N- or C-terminal His-tag | pET-based with N- or C-terminal His-tag | Specify promoter and tag |

| Culture Volume (L) | |||

| Induction OD600 | |||

| Inducer Concentration (mM IPTG) | |||

| Induction Temperature (°C) | |||

| Induction Duration (h) | |||

| Cell Pellet Wet Weight (g/L) | |||

| Total Protein (mg/g cells) | As determined by Bradford or BCA assay | ||

| Expression Level of OXA-1 | Estimated from SDS-PAGE/Western Blot |

Table 2: Purification of Recombinant His-tagged OXA-1 from E. coli

| Purification Step | Total Protein (mg) | OXA-1 (mg) | Purity (%) | Yield (%) | Purification Fold |

| Clarified Lysate | 100 | 1 | |||

| Solubilized Membrane Fraction | |||||

| Ni-NTA Affinity Chromatography | |||||

| Size-Exclusion Chromatography |

Table 3: Purification of His-tagged OXA-1 from S. cerevisiae Mitochondria

| Purification Step | Total Protein (mg) | OXA-1 (mg) | Purity (%) | Yield (%) | Purification Fold |

| Isolated Mitochondria | 100 | 1 | |||

| Solubilized Mitochondrial Proteins | |||||

| Ni-NTA Affinity Chromatography | |||||

| IgG Affinity Chromatography (optional) | |||||

| Size-Exclusion Chromatography |

Experimental Protocols

Protocol 1: Expression of Recombinant His-tagged OXA-1 in E. coli

This protocol describes the expression of N- or C-terminally His-tagged OXA-1 in the E. coli BL21(DE3) strain.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector containing the OXA-1 gene with a His-tag (e.g., pET-28a)

-

Luria-Bertani (LB) medium or Terrific Broth (TB)

-

Kanamycin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Transformation: Transform the OXA-1 expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10-50 mL of LB or TB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB or TB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

-

Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification of Recombinant His-tagged OXA-1 from E. coli

This protocol details the purification of His-tagged OXA-1 from the membrane fraction of E. coli.

Materials:

-

E. coli cell pellet expressing His-tagged OXA-1

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, DNase I)

-

Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1% (w/v) Dodecyl maltoside (DDM) or 1% (w/v) Triton X-100)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 0.1% (w/v) DDM or Triton X-100)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 0.1% (w/v) DDM or Triton X-100)

-

Ni-NTA affinity resin

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication on ice.

-

Membrane Fraction Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C.

-

Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to remove insoluble material.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with Solubilization Buffer (without detergent for initial binding if preferred, then wash with detergent-containing buffer).

-

Incubate the clarified supernatant with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.

-

Load the resin into a column and wash with 10-20 column volumes of Wash Buffer.

-

Elute the bound protein with Elution Buffer.

-

-

Buffer Exchange/Size-Exclusion Chromatography: Exchange the buffer of the eluted fractions into a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM) using dialysis or a desalting column. For higher purity, perform size-exclusion chromatography.

Protocol 3: Purification of His-tagged OXA-1 from S. cerevisiae Mitochondria

This protocol is adapted for the purification of endogenously expressed or overexpressed His-tagged OXA-1 from yeast mitochondria.

Materials:

-

Yeast cells expressing His-tagged OXA-1

-

Mitochondria Isolation Buffers

-

Solubilization Buffer (e.g., 1% Triton X-100 or 1% digitonin in a buffered solution like 50 mM Tris-HCl pH 7.4, 300 mM NaCl)

-

Ni-NTA Wash Buffer (Solubilization buffer with 20-40 mM imidazole)

-

Ni-NTA Elution Buffer (Solubilization buffer with 250-500 mM imidazole)

-

Ni-NTA resin

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from yeast cells using standard procedures such as differential centrifugation.

-

Solubilization: Resuspend the isolated mitochondria in Solubilization Buffer and incubate on ice for 30-60 minutes.

-

Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C to pellet non-solubilized material.

-

Affinity Chromatography:

-

Incubate the clarified supernatant with equilibrated Ni-NTA resin for 1-2 hours at 4°C.

-

Wash the resin extensively with Ni-NTA Wash Buffer.

-

Elute the protein with Ni-NTA Elution Buffer.

-

-

Further Purification: For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.

Visualizations

OXA-1 Mediated Co-translational Protein Insertion

The following diagram illustrates the role of OXA-1 in the co-translational insertion of a nascent polypeptide chain into the inner mitochondrial membrane.

References

In-Silico Analysis of OXA-1 Structure and Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-silico analysis of OXA-1 β-lactamase, a key enzyme mediating antibiotic resistance. The following sections detail the structure and function of OXA-1, present quantitative data on its interactions with various β-lactam antibiotics, and provide detailed protocols for computational analysis, including homology modeling, molecular docking, and molecular dynamics simulations.

Introduction to OXA-1 β-Lactamase